sodium 3-(4-propoxyphenyl)propanoate
Description
Sodium 3-(4-propoxyphenyl)propanoate is a sodium salt of propanoic acid featuring a 4-propoxyphenyl substituent at the 3-position of the carboxylic acid backbone. The compound’s structure combines a hydrophilic carboxylate group (bound to sodium) and a hydrophobic 4-propoxyphenyl moiety, which includes an ether-linked propyl chain. Its properties can be inferred from structurally analogous compounds discussed in the literature.
Properties
IUPAC Name |
sodium;3-(4-propoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUECYGSANJIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 4-propoxyphenyl group, which distinguishes it from other propanoate derivatives. Below is a detailed comparison with similar compounds, highlighting substituent effects and applications:
Table 1: Structural and Functional Comparison
*Inferred from structural analogs.
Key Findings from Comparative Studies
Substituent Effects on Reactivity and Solubility: The 4-propoxyphenyl group introduces an ether-linked alkyl chain, enhancing lipophilicity compared to hydroxyl (e.g., tert-butyl 3-(4-hydroxyphenyl)propanoate) or halogenated (e.g., 4-chlorophenyl) analogs. The sodium counterion significantly boosts water solubility compared to ester derivatives like methyl or tert-butyl propanoates. This property is critical for catalytic applications in aqueous media (e.g., ’s phosphino-containing sodium carboxylates used in hydrosilylation) .
Phosphino-functionalized sodium carboxylates () demonstrate catalytic efficiency in alkene hydrosilylation, suggesting that this compound could similarly act as a ligand or catalyst in organometallic reactions if modified with coordinating groups .
Aroma and Industrial Applications: Esters like ethyl 3-(methylthio)propanoate are key aroma compounds in pineapple, emphasizing the role of sulfur-containing groups in flavor chemistry . While this compound lacks such groups, its ether functionality may find use in fragrance or surfactant industries.
Data-Driven Insights
Table 2: Physicochemical and Application Comparison
| Property | This compound | tert-Butyl 3-(4-hydroxyphenyl)propanoate | Methyl 3-(4-chlorophenyl)propanoate |
|---|---|---|---|
| Water Solubility | High (due to Na⁺) | Low (tert-butyl ester) | Moderate (methyl ester) |
| Lipophilicity (LogP) | Moderate (propoxy group) | Low (hydroxyl group) | High (chlorine substituent) |
| Thermal Stability | High (ionic structure) | Moderate | Moderate |
| Key Applications | Catalysis, surfactants* | Polymer stabilization | Pharmaceuticals |
*Hypothetical based on structural analogs.
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